molecular formula C15H18N6 B5693101 N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine CAS No. 5724-53-8

N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine

Cat. No. B5693101
CAS RN: 5724-53-8
M. Wt: 282.34 g/mol
InChI Key: HUDXUPBLGSAGNG-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine, also known as PDP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of cancer, inflammation, and neurodegenerative diseases. N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has also been studied for its potential use as a diagnostic tool in cancer imaging.

Mechanism of Action

N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine exerts its inhibitory effects by binding to the active site of the target enzyme or protein, thereby preventing its activity. The exact mechanism of action of N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine varies depending on the target molecule. For example, N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP activity, N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and sensitize cells to chemotherapy. N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine has also been extensively studied, and its mechanism of action and biochemical effects are well characterized. However, N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine also has some limitations. It can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine. One area of interest is the development of more potent and selective N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine analogs that can be used for therapeutic applications. Another area of interest is the investigation of N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine's effects on other enzymes and proteins that are involved in disease pathogenesis. Additionally, the use of N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine as a diagnostic tool in cancer imaging is an area that warrants further investigation.

Synthesis Methods

The synthesis of N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine involves a multi-step process that has been described in detail in various scientific publications. Briefly, N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine is synthesized by reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with N,N-dimethyl-1,2-ethanediamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine.

properties

IUPAC Name

N',N'-dimethyl-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-20(2)9-8-16-14-13-10-19-21(15(13)18-11-17-14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDXUPBLGSAGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972738
Record name N~1~,N~1~-Dimethyl-N~2~-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dimethyl-n'-(1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine

CAS RN

5724-53-8
Record name N~1~,N~1~-Dimethyl-N~2~-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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